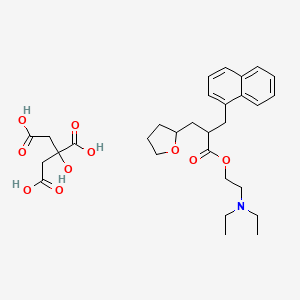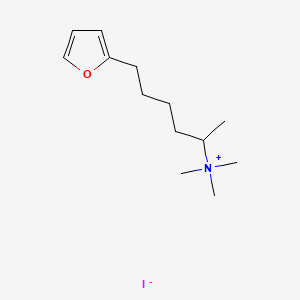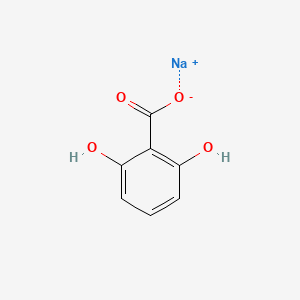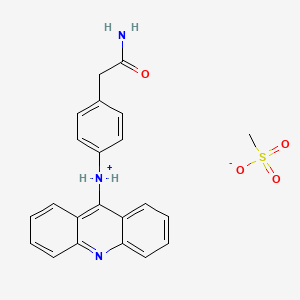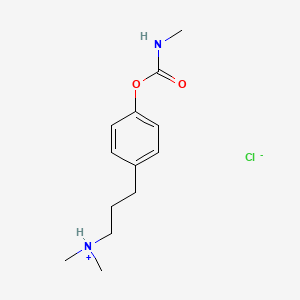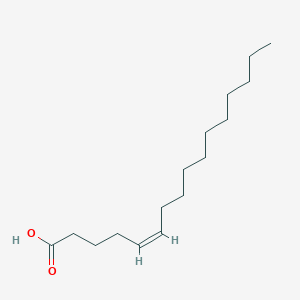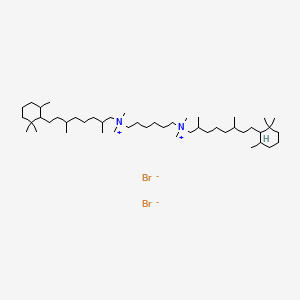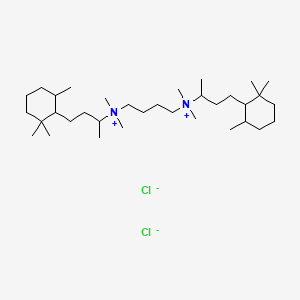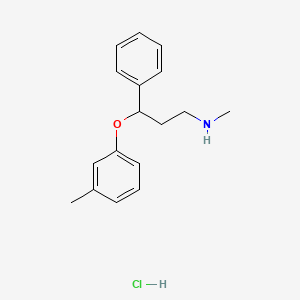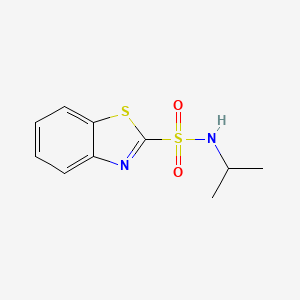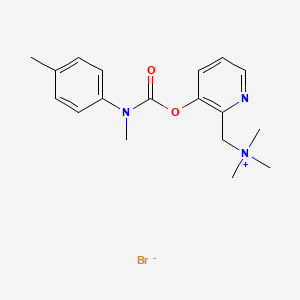
Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) is a complex organic compound with a molecular formula of C18-H24-N3-O2.Br and a molecular weight of 394.36 . This compound is known for its unique structure, which includes a pyridyl group, a trimethylammonium group, and a carbamate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) typically involves multiple steps. The initial step often includes the formation of the pyridyl group, followed by the introduction of the trimethylammonium group. The final step involves the esterification of the carbamate group. Specific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is employed in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridyl derivatives and carbamate esters. Examples include:
- Pyridinium salts
- Trimethylammonium compounds
- Carbamate esters with different substituents
Uniqueness
What sets Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .
Properties
CAS No. |
66967-94-0 |
|---|---|
Molecular Formula |
C18H24BrN3O2 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
trimethyl-[[3-[methyl-(4-methylphenyl)carbamoyl]oxypyridin-2-yl]methyl]azanium;bromide |
InChI |
InChI=1S/C18H24N3O2.BrH/c1-14-8-10-15(11-9-14)20(2)18(22)23-17-7-6-12-19-16(17)13-21(3,4)5;/h6-12H,13H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
MPIQYPVPURRQQS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=C(N=CC=C2)C[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


